molecular formula C12H16N2OS B5815131 N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide

Cat. No.: B5815131
M. Wt: 236.34 g/mol
InChI Key: LZPMNVOTOQLTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and is available from multiple suppliers for research purposes .

Properties

IUPAC Name

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-15-11-6-4-5-10(9-11)13-12(16)14-7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPMNVOTOQLTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 3-methoxyaniline with pyrrolidine-1-carbothioamide under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(3-methoxyphenyl)pyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:

  • N-(4-methoxyphenyl)pyrrolidine-1-carbothioamide
  • N-(2-methoxyphenyl)pyrrolidine-1-carbothioamide
  • N-(3-ethoxyphenyl)pyrrolidine-1-carbothioamide

These compounds share similar structures but differ in the position or type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.